(R)-5-Hydroxymethyl Tolterodine Formate
Overview
Description
®-5-Hydroxymethyl Tolterodine Formate is a derivative of Tolterodine, a potent muscarinic receptor antagonist used primarily in the treatment of overactive urinary bladder syndrome. This compound is characterized by its chiral center, which contributes to its pharmacological activity. The formate ester of ®-5-Hydroxymethyl Tolterodine is of interest due to its potential enhanced pharmacokinetic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further reactions to introduce the hydroxymethyl group . The final step involves esterification with formic acid under mild conditions to yield the formate ester.
Industrial Production Methods
Industrial production of ®-5-Hydroxymethyl Tolterodine Formate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to enhance reaction efficiency and product purity. The use of diisobutylaluminum hydride (DIBAL) as a reducing agent and optimized reaction temperatures are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxymethyl Tolterodine Formate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The formate ester can be reduced to yield the free hydroxymethyl compound.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Free hydroxymethyl Tolterodine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Hydroxymethyl Tolterodine Formate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with muscarinic receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential use in treating overactive bladder syndrome with improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Formate involves its binding to muscarinic receptors in the bladder, thereby inhibiting bladder contractions. This action is mediated through the blockade of acetylcholine binding, which prevents the activation of the receptor and subsequent intracellular signaling pathways that lead to muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, used widely in the treatment of overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist with similar therapeutic uses.
Solifenacin: A newer antimuscarinic agent with a longer duration of action.
Uniqueness
®-5-Hydroxymethyl Tolterodine Formate is unique due to its enhanced pharmacokinetic properties, which may offer improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents .
Properties
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFRJSZLSBBRR-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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